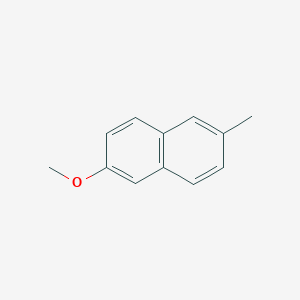

2-Methoxy-6-methylnaphthalene

描述

Contextualization within Naphthalene (B1677914) Chemistry Research

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. wikipedia.org Its derivatives are integral to numerous chemical and pharmaceutical industries. nih.gov The introduction of substituents onto the naphthalene core can dramatically alter its physical and chemical properties, leading to a wide array of functionalities. thieme-connect.com 2-Methoxy-6-methylnaphthalene, with its methoxy (B1213986) and methyl groups at the 2 and 6 positions respectively, is a prime example of a substituted naphthalene that has garnered research interest. These substituents influence the compound's reactivity and electronic properties, making it a valuable intermediate in organic synthesis.

Interdisciplinary Relevance of Substituted Naphthalene Systems in Contemporary Chemical Science

Substituted naphthalenes are not confined to a single discipline; their applications span materials science, medicinal chemistry, and catalysis. thieme-connect.comrsc.org For instance, certain naphthalene derivatives are key components in the synthesis of pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952). researchgate.net The unique photophysical properties of some substituted naphthalenes make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The study of compounds like this compound contributes to a broader understanding of structure-property relationships in these versatile systems.

Current Research Trajectories and Identification of Key Unresolved Challenges

Current research on substituted naphthalenes is focused on developing more efficient and regioselective synthetic methods. nih.gov For this compound, a key challenge lies in achieving high selectivity during its synthesis, as multiple isomers can be formed. researchgate.net Researchers are exploring various catalytic systems, including zeolites, to improve the yield and selectivity of the desired product. researchgate.net Another area of active investigation is the exploration of new applications for this compound and its derivatives, particularly in the fields of materials science and medicinal chemistry. evitachem.com

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-3-4-11-8-12(13-2)6-5-10(11)7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXYEXKKOMBZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452068 | |

| Record name | 2-METHOXY-6-METHYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26386-94-7 | |

| Record name | 2-METHOXY-6-METHYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methoxy 6 Methylnaphthalene and Its Derivatives

Catalytic Alkylation Approaches for Regioselective Naphthalene (B1677914) Functionalization

The introduction of alkyl groups onto the naphthalene core with high regioselectivity is a cornerstone of synthesizing 2-Methoxy-6-methylnaphthalene. Traditional Friedel-Crafts catalysts often lead to non-selective product mixtures. dicp.ac.cn Consequently, research has focused on shape-selective solid acid catalysts, particularly zeolites, to control the position of functionalization. dicp.ac.cnwikipedia.org

Zeolite-Mediated Alkylation Strategies (e.g., Dealuminized Mordenite (B1173385) Catalysis)

Zeolites, with their well-defined microporous structures, can exert spatial constraints on reactions, influencing product selectivity. sci-hub.se Mordenite-type zeolites, in particular, have demonstrated effectiveness in the selective alkylation of naphthalene. sci-hub.seiupac.org One of the principal methods for preparing this compound involves the alkylation of 2-methoxynaphthalene (B124790) using a dealuminized mordenite catalyst. This catalyst enhances shape selectivity, favoring the desired substitution at the 6-position of the naphthalene ring.

The dealumination process, which can be achieved through acid or steam treatment, modifies the zeolite's properties by lowering the aluminum content in its structure, which in turn alters its textural and acidic characteristics. mdpi.comresearchgate.net This modification can create a secondary mesoporous system and optimize the concentration of acid sites, leading to improved catalytic activity and stability. researchgate.net The reaction is typically carried out at elevated temperatures and pressures.

Table 1: Typical Reaction Conditions for Alkylation via Dealuminized Mordenite Catalysis

| Parameter | Value | Source(s) |

|---|---|---|

| Catalyst | Dealuminized Mordenite | |

| Reactant | 2-Methoxynaphthalene | |

| Temperature | 200°C to 325°C (preferably 200°C to 250°C) | |

| Pressure | Atmospheric to Superatmospheric (0 to 3500 kPa) |

Exploration of Alternative Acid and Solid Acid Catalysis for Alkylation

Beyond dealuminized mordenite, a range of other acid catalysts has been explored for naphthalene alkylation. These include other large-pore zeolites like H-beta and HY, which have shown high activity and selectivity in related reactions such as the isopropylation of naphthalene. dicp.ac.cnresearchgate.net The choice of zeolite can significantly influence the product distribution; for instance, in naphthalene methylation, ZSM-5 was found to be more selective towards 2-methylnaphthalene (B46627). sci-hub.se

Mesoporous materials like MCM-41 have also been employed to facilitate the alkylation of naphthalene with alcohols, demonstrating that the catalyst's pore size is a critical factor in the selective alkylation of polynuclear aromatics. researchgate.net In some processes, conventional mineral acids such as sulfuric acid or phosphoric acid are used. wikipedia.org Another approach involves immobilizing Lewis acids like aluminum chloride on solid supports such as mesoporous Al-MCM-41, creating a heterogeneous catalyst system that can enhance selectivity for specific isomers. colab.wsresearchgate.net

Table 2: Examples of Alternative Catalytic Systems for Naphthalene Alkylation

| Catalyst Type | Specific Example | Key Feature | Source(s) |

|---|---|---|---|

| Large-Pore Zeolite | H-beta, HY | High activity for isopropylation; produces unique cyclized products with H-beta. | dicp.ac.cnresearchgate.net |

| Medium-Pore Zeolite | HZSM-5 | Moderate activity; selective for smaller alkyl groups. | dicp.ac.cnsci-hub.se |

| Mesoporous Silicate | MCM-41 | Tunable pore sizes suitable for larger aromatic systems. | researchgate.net |

| Immobilized Lewis Acid | AlCl₃ on Al-MCM-41 | High activity and selectivity for 2,6-diisopropylnaphthalene (B42965) at lower temperatures. | colab.wsresearchgate.net |

| Mixed Protonic Acid | Methane sulfonic acid & P₂O₅-containing acid | Inhibits polyalkylation in favor of monoalkyl naphthalene. | google.com |

Halogenation-Dehalogenation Sequences for Naphthalene Core Functionalization

An alternative and highly effective route to functionalized naphthalenes involves a sequence of halogenation followed by selective dehalogenation. This "bromo-debromo" process allows for precise control over substituent placement. google.com

Bromination of Methoxy-Naphthalenes and Subsequent Reductive Dehalogenation Processes

A significant synthetic route involves the bromination of 2-methoxynaphthalene. google.com This reaction is typically performed in a carboxylic acid solvent, such as acetic acid, at moderate temperatures (30°C to 60°C). google.com The primary product of this step is the intermediate 1,6-dibromo-2-methoxynaphthalene (B3014816). google.com

Crucially, this dibromo intermediate is not isolated. google.com Instead, a dehalogenating agent is added directly to the reaction mixture. google.com Metallic iron, in the form of powder or chips, is commonly used to selectively remove one of the bromine atoms, yielding the desired 2-bromo-6-methoxynaphthalene. google.com An alternative method for this selective dehalogenation involves catalytic hydrogenation using a tungsten carbide catalyst. google.com This final bromo-derivative can then be converted to this compound through subsequent reactions, such as those involving Grignard reagents.

Table 3: Two-Step Bromination-Dehalogenation Process

| Step | Description | Reagents | Temperature | Source(s) |

|---|---|---|---|---|

| 1. Bromination | Bromination of 2-methoxynaphthalene to form 1,6-dibromo-2-methoxynaphthalene. | Bromine in acetic acid. | 30°C - 60°C | google.com |

| 2. Dehalogenation | Selective reductive dehalogenation of the dibromo intermediate to 2-bromo-6-methoxynaphthalene. | Metallic iron powder or chips. | 30°C - 60°C | google.com |

Mechanistic Insights into Selective Dehalogenation Pathways

The success of the halogenation-dehalogenation strategy hinges on the ability to selectively remove one halogen atom while leaving another intact. This is a controlled, regioselective hydrodebromination reaction where one of the two bromine atoms of 1,6-dibromo-2-methoxynaphthalene is removed preferentially. google.com

The mechanism of dehalogenation can be influenced by several factors. The strength of the carbon-halogen bond is a key determinant, with bond dissociation energies following the trend C-I < C-Br < C-Cl < C-F. wikipedia.org This inherent weakness makes C-Br bonds more susceptible to cleavage than C-Cl or C-F bonds under reductive conditions. wikipedia.org

The process involves the cleavage of the carbon-halogen bond, which can be facilitated by various reagents and catalysts. wikipedia.org In the case of using metallic iron, an electrochemical reduction process likely occurs on the metal surface. google.com When using catalytic methods, such as hydrogenolysis with a metal catalyst, the substrate bonds to active sites on the metal, which facilitates the cleavage of the carbon-heteroatom bond. acsgcipr.org Quantum chemical calculations have been used to study the dehalogenation of naphthalene derivatives on metal surfaces, providing detailed insights into the thermodynamics and kinetics of the reaction steps, including dissociation energies and reaction barriers. acs.orgacs.org The choice of catalyst and reaction conditions can prevent unwanted side reactions like further reductive dehalogenation. mdpi.com

Methoxylation Strategies for Methylated Naphthalene Substrates

The final key transformation is the introduction of a methoxy (B1213986) group onto a methylated naphthalene precursor, or vice-versa. One common approach is the O-alkylation of a naphthol derivative. sci-hub.se For instance, 6-methyl-2-naphthol can be methoxylated using methylating agents like dimethyl sulfate (B86663) under basic conditions.

Zeolite catalysts have also been shown to be effective for the O-alkylation of naphthols. sci-hub.se A study on the alkylation of 2-naphthol (B1666908) with dimethyl carbonate or methanol (B129727) over zeolites like Hβ, HY, and HZSM5 showed that 2-methoxynaphthalene was the major product. sci-hub.se The study suggested that the active sites for O-alkylation are primarily weak to moderate acid sites within the zeolite pores and that the reaction follows a Langmuir-Hinshelwood mechanism, where both reactants adsorb onto the catalyst surface. sci-hub.se More advanced strategies, such as palladium-catalyzed ortho-C-H methoxylation of aryl halides, represent modern approaches to installing methoxy groups with high site-selectivity. nih.gov

Table 4: Selected Methoxylation/Alkylation Methods for Naphthalene Derivatives

| Method | Substrate | Reagent(s) | Catalyst | Key Product | Source(s) |

|---|---|---|---|---|---|

| O-Alkylation | 6-methyl-2-naphthol | Dimethyl sulfate | Base (e.g., K₂CO₃) | This compound | |

| Zeolite-Catalyzed O-Alkylation | 2-naphthol | Methanol or Dimethyl Carbonate | Hβ, HY, HZSM5 | 2-methoxynaphthalene | sci-hub.se |

| Methylation of Bromide | 6-bromo-2-methoxynaphthalene | Grignard Reagent (e.g., CH₃MgBr) | - | This compound |

Base-Mediated Methylation with Alkylating Agents

The synthesis of this compound is commonly achieved through the Williamson ether synthesis, a reliable method involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In this case, 6-methyl-2-naphthol is treated with a strong base to form the corresponding naphthoxide ion. This is followed by nucleophilic substitution with a methylating agent.

Commonly used methylating agents include dimethyl sulfate and methyl iodide. youtube.com The choice of base is critical to ensure complete deprotonation of the naphthol. Sodium hydride (NaH) or potassium hydride (KH) are effective choices for this purpose. masterorganicchemistry.com The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to facilitate the SN2 reaction. masterorganicchemistry.com

The general reaction is as follows:

6-methyl-2-naphthol + Base → 6-methyl-2-naphthoxide

6-methyl-2-naphthoxide + CH₃-X → this compound + X⁻ (where X is a leaving group like I, or SO₄CH₃)

A study on the methylation of 6-bromo-2-naphthol, a related compound, highlights the use of methyl chloride in the presence of a strong base. google.com This method can be adapted for 6-methyl-2-naphthol, offering an alternative to traditional methylating agents. The reaction conditions, such as temperature and stoichiometry, must be carefully controlled to minimize the formation of byproducts.

| Starting Material | Reagents | Product | Key Considerations |

|---|---|---|---|

| 6-methyl-2-naphthol | 1. Strong Base (e.g., NaH, KH) 2. Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) | This compound | Anhydrous conditions are crucial. The choice of solvent can influence reaction rates. |

Phase-Transfer Catalysis in Etherification Reactions of Naphthols

Phase-transfer catalysis (PTC) offers a significant advantage in the etherification of naphthols by facilitating the reaction between reactants present in immiscible phases. theaic.orgdalalinstitute.com This technique is particularly useful for the methylation of 6-methyl-2-naphthol, where the naphthoxide salt is typically soluble in an aqueous phase and the methylating agent in an organic phase.

The most common phase-transfer catalysts are quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB). theaic.orgwikipedia.org The catalyst transports the naphthoxide anion from the aqueous phase to the organic phase, where it can react with the methylating agent. dalalinstitute.com This method often leads to faster reaction rates, higher yields, and milder reaction conditions compared to traditional homogeneous reactions. dalalinstitute.com

The general mechanism involves the following steps:

The quaternary ammonium cation (Q⁺) exchanges its counter-ion (X⁻) for the naphthoxide anion (ArO⁻) at the interface of the two phases.

The resulting ion pair (Q⁺ArO⁻) is soluble in the organic phase.

In the organic phase, the naphthoxide anion reacts with the methylating agent (CH₃-Y) to form the desired ether (ArOCH₃) and a new quaternary ammonium salt (Q⁺Y⁻).

The catalyst, Q⁺Y⁻, then migrates back to the aqueous phase or the interface to repeat the cycle.

Solvent-free or solid-phase/organic phase systems using PTC have also been developed, further enhancing the green aspects of the synthesis by reducing the need for organic solvents. researchgate.net

| Catalyst Type | Example | Role in Reaction |

|---|---|---|

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Transfers the naphthoxide anion from the aqueous to the organic phase. |

Investigation of Side-Chain Functionalization Reactions of the Methyl Group

The methyl group of this compound provides a site for further functionalization, leading to a variety of useful derivatives.

Radical Bromination at the Benzylic Position (e.g., with N-Bromosuccinimide)

The benzylic position of the methyl group in this compound is susceptible to radical halogenation. N-Bromosuccinimide (NBS) is a highly selective reagent for this purpose, typically used in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. chemicalbook.comlibretexts.org The reaction is usually carried out in a nonpolar solvent like carbon tetrachloride (CCl₄).

This reaction proceeds via a free radical chain mechanism to yield 2-(bromomethyl)-6-methoxynaphthalene. chemicalbook.comsmolecule.com This brominated derivative is a versatile intermediate for the synthesis of other compounds through nucleophilic substitution reactions. smolecule.comscispace.com For instance, it can be used in the synthesis of the anti-inflammatory drug Nabumetone. scispace.com

Careful control of the reaction conditions is necessary to prevent over-bromination, which can lead to the formation of 2-(dibromomethyl)-6-methoxynaphthalene. google.com The molar ratio of NBS to the starting material is a critical factor in determining the product distribution. google.com

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | 2-(bromomethyl)-6-methoxynaphthalene | Radical initiator (e.g., AIBN), nonpolar solvent (e.g., CCl₄), reflux. chemicalbook.com |

Oxidative Transformations of the Methyl Group

The methyl group of this compound can be oxidized to various functional groups, including aldehydes and carboxylic acids. The choice of oxidizing agent determines the final product.

The oxidation of the methyl group can lead to the formation of 6-methoxy-2-naphthaldehyde. This transformation can be achieved through various methods. One approach involves the conversion of the brominated intermediate, 2-(bromomethyl)-6-methoxynaphthalene, to the aldehyde via the Sommelet reaction or by base-catalyzed hydrolysis followed by oxidation. google.com

Further oxidation of the methyl group or the intermediate aldehyde leads to the formation of 6-methoxy-2-naphthoic acid. nih.govnih.gov Studies on the metabolism of 2-methylnaphthalene have shown that the methyl group is readily oxidized to the corresponding carboxylic acid. nih.govnih.gov

| Starting Material | Target Product | Synthetic Pathway Example |

|---|---|---|

| This compound | 6-methoxy-2-naphthaldehyde | Bromination with NBS followed by Sommelet reaction. google.com |

| 2-acetyl-6-methoxynaphthalene (B28280) | 6-methoxy-2-naphthaldehyde | Formation of carboxylic acid, esterification, reduction to alcohol, and selective oxidation. oriprobe.com |

| This compound | 6-methoxy-2-naphthoic acid | Oxidation of the methyl group. nih.govnih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process.

Solvent-Free and Environmentally Benign Reaction Conditions

Efforts have been made to develop synthetic methods that minimize or eliminate the use of hazardous organic solvents. Solvent-free reaction conditions have been successfully employed for various organic transformations, including the synthesis of Betti bases, which are related to naphthol derivatives. rsc.org These reactions are often carried out by simply heating the neat reactants, sometimes in the presence of a catalyst. rsc.org

The use of water as a solvent is another key aspect of green chemistry. researchgate.net For instance, efficient bromination of aromatic compounds has been achieved "on water" using systems like H₂O₂-HBr or NBS at ambient temperatures, avoiding the need for metal or acid catalysts. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. While specific examples for the direct synthesis of this compound under microwave irradiation were not found in the provided search results, it is a well-established method for accelerating organic reactions.

The use of reusable catalysts, such as silica (B1680970) sulfuric acid, under solvent-free conditions has also been reported for related reactions, offering a pathway to more sustainable chemical processes. academie-sciences.fr

Atom Economy and Waste Minimization in Synthetic Routes

In the pursuit of sustainable chemical manufacturing, the principles of atom economy and waste minimization have become critical drivers for innovation in synthetic organic chemistry. These principles are particularly relevant in the production of high-value intermediates like this compound, a precursor in various industrial applications. The focus has shifted from merely maximizing chemical yield to designing synthetic pathways that maximize the incorporation of reactant materials into the final product, thereby reducing waste and environmental impact.

The concept of atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. diva-portal.org Traditional multi-step syntheses for naphthalene derivatives often employed stoichiometric reagents that resulted in significant waste and low atom economy, even with high product yields. researchgate.net For instance, classical Friedel-Crafts acylation reactions, a common method for producing aromatic ketones, traditionally use stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generates large quantities of corrosive and hazardous waste that is difficult to dispose of. researchgate.netrsc.org Similarly, older bromination-dehydrobromination routes could involve long cycle times and the formation of substantial co-products. google.com

Modern synthetic strategies for this compound and its precursors increasingly prioritize catalytic and environmentally benign methodologies to enhance atom economy and minimize waste. researchgate.netgoogle.com

Catalytic Approaches for Improved Atom Economy

The move from stoichiometric reagents to catalytic systems represents the most significant advancement in waste minimization for the synthesis of this compound and related compounds. Heterogeneous catalysts, such as zeolites and heteropolyacids, are at the forefront of this green chemistry revolution. researchgate.netresearchgate.net

Key advantages of these catalytic systems include:

Reusability: Heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing both cost and waste. researchgate.net

High Selectivity: Catalysts like shape-selective zeolites can direct reactions to form the desired isomer, such as favoring substitution at the 6-position of the naphthalene ring, which minimizes the formation of unwanted byproducts.

Reduced Waste: Catalytic processes avoid the use of large quantities of reagents that are consumed in the reaction, directly improving atom economy. diva-portal.org

Research Findings in Green Synthesis

Research has focused on replacing traditional acid catalysts with solid acid catalysts like zeolites (e.g., HBEA, H-MWW, ZSM-5) for key reaction steps such as acylation and alkylation. researchgate.netresearchgate.netresearchgate.net The acylation of 2-methoxynaphthalene, for example, is a critical step in the synthesis of precursors for the anti-inflammatory drug Naproxen (B1676952). researchgate.netcore.ac.uk The use of a HBEA zeolite catalyst in the acetylation of 2-methoxynaphthalene with acetic anhydride (B1165640) has been shown to produce the desired 2-acetyl-6-methoxynaphthalene, a direct precursor. researchgate.net While isomerization can occur, operating at higher temperatures (≥170°C) can significantly favor the desired product. researchgate.net

The table below summarizes findings from studies on the catalytic acylation of 2-methoxynaphthalene, illustrating the influence of different catalytic systems on reaction outcomes.

| Catalyst System | Acylating Agent | Solvent | Key Findings | Reference |

| HBEA Zeolite | Acetic Anhydride | Nitrobenzene | High yields of 2-acetyl-6-methoxynaphthalene can be achieved at elevated temperatures (≥170°C). Solvent polarity significantly affects reaction rates and selectivity. | researchgate.net |

| Heteropolyacids (Preyssler type) | D-mannitol / Oxidative process | Water | Described as a green and reusable catalyst for a one-pot synthesis of (S)-Naproxen from related precursors, highlighting a move away from wasteful multi-step syntheses. | researchgate.net |

| Tungsten Carbide & Phase Transfer Catalyst | Hydrogen | Organic Halide / Water | Developed as an environmentally friendly process for the hydrodebromination of 1,6-dibromo-2-naphthol (B94854) to form 6-bromo-2-naphthol, a precursor, with improved efficiency. | google.com |

| Zeolite Beta | Methanol | N/A (Fixed-bed reactor) | In the related synthesis of 2,6-dimethylnaphthalene, Zr-impregnated beta zeolite catalysts significantly enhanced the conversion of 2-methylnaphthalene and the selectivity towards the desired 2,6-isomer. | researchgate.net |

By focusing on catalytic routes, particularly those using recyclable solid acids, and optimizing reaction conditions, the synthesis of this compound can align with the principles of green chemistry, achieving high atom economy while minimizing environmental impact.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 6 Methylnaphthalene

Electrophilic Aromatic Substitution Reactions of Methoxy-Methylnaphthalenes

The presence of both an activating methoxy (B1213986) group and a methyl group on the naphthalene (B1677914) ring makes 2-methoxy-6-methylnaphthalene a model substrate for studying regioselective electrophilic substitution. The electron-donating nature of these groups enhances the electron density of the aromatic rings, making them susceptible to attack by electrophiles.

Nitration: The nitration of this compound demonstrates a high degree of regioselectivity. The powerful activating and directing effect of the methoxy group at the 2-position primarily governs the site of substitution. Research indicates that nitration occurs preferentially at the C-1 position, which is ortho to the methoxy group and in the same ring. This preference is attributed to the resonance stabilization of the Wheland intermediate, where the positive charge can be effectively delocalized onto the oxygen atom of the methoxy group. In contrast, substitution at the C-5 position in the other ring is significantly less favored.

While specific yields for the nitration of this compound are not detailed in the provided search results, the general principles of electrophilic substitution on substituted naphthalenes are well-established. For instance, the nitration of 2-methylnaphthalene (B46627) yields 2-methyl-1-nitronaphthalene (B1630592) as a major product. google.com The reaction mechanism for aromatic nitration can be complex, with possibilities of both electrophilic and charge-transfer pathways, the latter being more likely for electron-rich substrates. researchgate.netacs.org

Halogenation: Similar to nitration, halogenation reactions, such as bromination, are directed by the activating substituents. For 2-methoxynaphthalene (B124790), bromination can lead to various products depending on the reaction conditions. tesisenred.net When considering this compound, the methoxy group is the more powerful activating group compared to the methyl group and will therefore primarily direct the substitution. Bromination is expected to occur at the C-1 position due to the strong activating and ortho-, para- directing nature of the methoxy group. The methyl group at the 6-position also activates the ring, but its influence is secondary to that of the methoxy group. Early synthetic routes for related compounds often involved bromination-debromination sequences, highlighting the importance of this reaction in the functionalization of methoxynaphthalenes.

| Substituent at C-2 | Electrophile | Major Product(s) | Reference |

|---|---|---|---|

| Methoxy | NO2+ | 1-Nitro-2-methoxynaphthalene | |

| Methyl | NO2+ | 1-Nitro-2-methylnaphthalene | google.com |

| Methoxy | Br2 | 1-Bromo-2-methoxynaphthalene |

The directing effects of the methyl and methoxy groups in electrophilic aromatic substitution can be quantitatively assessed through the determination of partial rate factors. researchgate.net These factors compare the rate of substitution at a specific position on the substituted naphthalene to the rate of substitution of benzene (B151609). Studies on the nitration of substituted naphthalenes, including this compound, have provided such quantitative data. researchgate.net

The analysis of these partial rate factors is often discussed in the context of cation localization energies, which can be calculated using molecular orbital theory. researchgate.net These calculations help to rationalize the observed reactivity and regioselectivity. For both methyl and methoxy substituents, a simple SCF-MO (Self-Consistent Field Molecular Orbital) treatment can provide a good account of the reactivity, which can span a range of 10^6 in partial rate factors, provided that inductive and mesomeric (resonance) effects are appropriately considered. researchgate.net

The methoxy group exerts a strong activating effect primarily through resonance (+M effect), significantly stabilizing the transition state for substitution at the ortho (C-1) and para (C-4, though this position is already substituted in the parent naphthalene structure) positions. The methyl group provides a weaker activating effect through hyperconjugation and a weak inductive effect (+I). The combination of these effects in this compound leads to the high reactivity at the C-1 position. The relative reactivity of different positions in 2-methylnaphthalene towards electrophiles has been predicted to be in the order of 1 > 8 > 4 > 6 > 5 > 3 > 7, which aligns well with experimental nitration data. chimia.ch A similar, but more pronounced, directing effect from the methoxy group would be expected in this compound.

Oxidation and Reduction Chemistry of the Naphthalene Core and Substituents

The atmospheric oxidation of polycyclic aromatic hydrocarbons like naphthalene derivatives is often initiated by hydroxyl (OH) radicals. rsc.org For this compound, the reaction with OH radicals can proceed via two main pathways: H-atom abstraction from the methyl or methoxy group, or OH radical addition to the aromatic ring. The addition of the OH radical to the aromatic system is generally the dominant pathway for naphthalene itself. rsc.org

The initial step is the addition of the OH radical to one of the carbon atoms of the naphthalene ring, forming a hydroxy-adduct radical. rsc.org For naphthalene, addition to the C1-position is favored. rsc.org In this compound, the electron-rich ring system would be highly susceptible to this electrophilic addition. The subsequent reactions of this adduct are complex and can involve reactions with molecular oxygen (O₂) and nitrogen oxides (NOx). rsc.org

The peroxy radical formed by the addition of O₂ can undergo various transformations, including intramolecular hydrogen shifts and cyclization, ultimately leading to the formation of a variety of oxidized products such as dicarbonyls. rsc.org The presence of the methoxy and methyl substituents will influence the stability of the intermediate radicals and the branching ratios of the different reaction pathways. For example, in the oxidation of methoxyphenols, the reaction pathways lead to products like catechols and methyl glyoxylate. rsc.org

Catalytic Hydrogenation: The naphthalene ring system can be fully or partially hydrogenated under catalytic conditions. The selective hydrogenation of substituted naphthalenes is of interest for the production of specialty chemicals. For instance, the hydrogenation of 2-methylnaphthalene can yield methyltetralins or methyldecalins, depending on the catalyst and reaction conditions. researcher.life Nickel-based catalysts have been studied for the selective hydrogenation of 2-methylnaphthalene to 6-methyl-1,2,3,4-tetrahydronaphthalene. researcher.life

In the case of this compound, hydrogenation is expected to occur on the unsubstituted ring first, as the substituted ring is sterically more hindered. The hydrogenation of related compounds like 2-acetyl-6-methoxynaphthalene (B28280) can be controlled to reduce specific functional groups. For example, catalytic hydrogenation over a palladium catalyst can reduce a carbon-carbon double bond in the side chain without affecting the aromatic rings. google.com Catalytic hydrogenation of a phenolic acid related to 6-methoxy-5-methyl-2-acetonaphthone has been shown to result in the elimination of the hydroxyl group and the formation of a methyldecahydronaphthoic acid. rsc.org

| Substrate | Catalyst | Major Product(s) | Reference |

|---|---|---|---|

| 2-Methylnaphthalene | Ni-NiO based | 6-Methyl-1,2,3,4-tetrahydronaphthalene | researcher.life |

| 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one | Pd/C | 4-(6'-methoxy-2'-naphthyl)butan-2-one | google.com |

| 2-Hydroxy-6-carboxy-5-methylnaphthalene derivative | Not specified | Methyldecahydro-2-naphthoic acid | rsc.org |

Catalytic Dehydrogenation: The reverse reaction, catalytic dehydrogenation, is also a significant transformation. Tetralin derivatives can be dehydrogenated to form the corresponding naphthalenes. For example, the dehydrogenation of 6-methyltetralin yields 2-methylnaphthalene. The choice of catalyst is crucial; for instance, in the dehydrogenation of decalin to naphthalene, platinum catalysts are more effective for the first dehydrogenation step (decalin to tetralin), while palladium catalysts are more effective for the second step (tetralin to naphthalene). rsc.org The dehydrogenation of N-heterocyclic compounds like 2-methyl-1,2,3,4-tetrahydroquinoline has also been studied using iridium catalysts. mdpi.com These studies provide a basis for understanding the potential dehydrogenation of hydrogenated derivatives of this compound.

Investigations into Aryne-Mediated Transformations Involving Naphthalene Derivatives

Research into aryne-mediated reactions has provided pathways for the synthesis of complex naphthalene derivatives. Studies involving precursors to this compound, specifically 3-bromo-2-methoxy-6-methylnaphthalene, demonstrate the generation of highly reactive 1-naphthalyne intermediates. researchgate.netresearchgate.net These intermediates are typically formed through the action of a strong base, such as lithium diisopropylamide (LDA), which facilitates the elimination of hydrogen bromide. researchgate.net

Once generated, the 1-naphthalyne intermediate derived from 3-bromo-2-methoxy-6-methylnaphthalene readily reacts with various nucleophiles, such as α-lithiated nitriles. researchgate.net These reactions yield two primary types of products: rearranged carbonitriles and α-naphthylated acetonitriles. researchgate.netresearchgate.net The distribution of these products is significantly influenced by the structure of the reacting nitrile. For instance, reactions with arylacetonitriles and thiopheneacetonitriles heavily favor the formation of rearranged products. researchgate.net It is proposed that the methyl group at the 7-position (of the rearranged product, corresponding to the 6-position of the starting material) increases the rate of cyclization of the initial aryne-nitrile anion adduct, which is a critical step in the rearrangement pathway, leading to product distributions of over 90:10 in favor of the rearranged nitriles. researchgate.net

However, when the 1-naphthalyne intermediate is treated with α-lithiated pyridylacetonitriles or 2-benzimidazolylacetonitrile, the product distribution shifts dramatically in favor of the α-naphthylated acetonitriles. researchgate.net This highlights the subtle electronic and structural effects that govern the reaction pathways of these aryne intermediates. Other investigations have shown that aryne intermediates, generated from o-silylaryl triflates, can undergo [4+2] cycloaddition reactions with 4-hydroxy-2-pyrones to efficiently synthesize a wide range of multisubstituted naphthalenes. rsc.org

Table 1: Product Distribution in Aryne-Mediated Reactions of 3-Bromo-2-methoxy-6-methylnaphthalene Derivative

| Reacting Nitrile | Nucleophile Type | Predominant Product Type | Product Ratio (Rearranged:α-Naphthylated) | Reference |

| Arylacetonitriles | Arylacetonitrile | Rearranged | > 90:10 | researchgate.net |

| Thiopheneacetonitriles | Hetarylacetonitrile | Rearranged | > 90:10 | researchgate.net |

| Pyridylacetonitriles | Hetarylacetonitrile | α-Naphthylated | < 10:90 | researchgate.net |

| 2-Benzimidazolylacetonitrile | Hetarylacetonitrile | α-Naphthylated | < 10:90 | researchgate.net |

Thermal and Photochemical Reactivity of this compound

The thermal and photochemical reactivity of this compound is understood through studies of its own behavior and that of closely related compounds. Related alkoxynaphthalenes, such as 2-methoxynaphthalene, are known to potentially decompose explosively at high temperatures, suggesting that this compound may also exhibit thermal instability under harsh conditions. scbt.com

In the realm of photochemistry, 2-methoxynaphthalene is known to undergo photodimerization reactions. acs.org Furthermore, studies on the photochemical degradation of the pharmaceutical naproxen (B1676952) have identified 1-methoxy-6-methylnaphthalene (B13760312) as a by-product, indicating that photochemical reactions can induce rearrangements and transformations of the naphthalene core and its substituents. researchgate.net Other research has documented that related 2-alkoxynaphthoquinones undergo photochemical reactions. oup.com The irradiation of 2-diazoacenaphthenones, another class of naphthalene derivatives, in various solvents leads to insertion, addition, substitution, and isomerization reactions. researchgate.net While direct comprehensive studies on the thermal and photochemical profile of this compound are not extensively detailed, the behavior of these analogous compounds provides a framework for predicting its reactivity.

Studies on Reaction Kinetics and Thermodynamic Profiles

Kinetic studies of electrophilic substitution reactions on this compound have revealed important details about its reactivity. During nitration in aqueous methanesulphonic acid, this compound reacts at the encounter rate, which is the rate at which the reacting species diffuse together in solution. rsc.org This indicates a very fast reaction, where the rate-controlling step is the irreversible formation of an encounter pair between the naphthalene derivative and the nitrating agent. rsc.org

Despite the reaction proceeding at the diffusion-controlled limit, selectivity is still observed. The ratio of reactivity between the C-1 and C-5 positions is 6.5:1, favoring substitution at the C-1 position. rsc.org This positional preference is directed by the activating methoxy group. The observation of selectivity in an encounter-rate reaction suggests that the encounter pair is sufficiently long-lived and mobile to allow for selection between the different reactive sites on the naphthalene ring before the formation of the final σ-complex. rsc.org

In the context of other reactions, studies on the Friedel-Crafts acylation of 2-methoxynaphthalene to produce 2-methoxy-6-acetylnaphthalene using zeolite catalysts show that reaction conditions significantly impact kinetics and product distribution. researchgate.net For example, using an H-MOR zeolite catalyst in acetic acid at 150°C resulted in a conversion of 82% with an 86% selectivity for the desired 2-methoxy-6-acetylnaphthalene isomer. researchgate.net This demonstrates that while the inherent reactivity of the substrate is high, external factors like catalyst choice and solvent play a crucial role in the thermodynamic and kinetic profile of the reaction.

Table 2: Kinetic and Reactivity Data for the Nitration of this compound

| Kinetic Parameter | Finding | Implication | Reference |

| Reaction Rate | Reacts at the encounter rate | The reaction is very fast, limited by diffusion of reactants. | rsc.org |

| Rate-Controlling Step | Irreversible formation of an encounter pair | The initial coming together of the reactants governs the overall speed. | rsc.org |

| Positional Selectivity (C-1:C-5) | 6.5 : 1 | Substitution is strongly favored at the C-1 position, ortho to the methoxy group. | rsc.org |

Advanced Spectroscopic and Analytical Methodologies in 2 Methoxy 6 Methylnaphthalene Research

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Product Structures

High-Resolution Mass Spectrometry (HRMS) serves as a critical tool in the analysis of 2-Methoxy-6-methylnaphthalene, providing highly accurate mass measurements that are essential for determining the elemental composition of the molecule and its derivatives. This precision allows researchers to confirm the molecular formula and verify the identity of the molecular ion during characterization. In studies of reaction pathways, such as the anaerobic degradation of naphthalene (B1677914) compounds, HRMS is instrumental in identifying metabolites. For example, in the study of related naphthalene degradation, HRMS analysis of ring cleavage products helped determine an elemental composition of C₁₁H₁₆O₄ for a key intermediate, preserving all carbon atoms from the precursor 2-naphthoic acid structure. nih.gov This capability to identify and confirm the composition of unknown products and byproducts is invaluable for piecing together complex reaction mechanisms.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural assignment of this compound. While standard one-dimensional ¹H and ¹³C NMR provide foundational data, multi-dimensional techniques are crucial for complex assignments. For instance, the ¹H NMR spectrum helps identify the aromatic protons, which typically appear in the range of δ 7.10–8.20 ppm, the methoxy (B1213986) protons around δ 3.95 ppm, and the methyl protons at approximately δ 2.45 ppm. The ¹³C NMR spectrum correspondingly shows signals for the methyl carbon (around δ 21.5 ppm), the methoxy carbon (around δ 55.8 ppm), and the aromatic carbons (δ 115.2–134.7 ppm). Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are then used to establish connectivity between these protons and carbons, confirming the precise substitution pattern on the naphthalene core and differentiating it from other isomers. researchgate.net

Table 1: Characteristic NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.10–8.20 | m | Aromatic Protons (ArH) |

| ¹H | ~3.95 | s | Methoxy Protons (-OCH₃) |

| ¹H | ~2.45 | s | Methyl Protons (-CH₃) |

| ¹³C | ~115.2–134.7 | - | Aromatic Carbons |

| ¹³C | ~55.8 | - | Methoxy Carbon (-OCH₃) |

| ¹³C | ~21.5 | - | Methyl Carbon (-CH₃) |

| Data derived from synthetic studies and spectral databases. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers detailed information about the molecular structure and bonding within this compound. FT-IR is particularly useful for identifying polar functional groups, with characteristic bands for the C-H stretch of the methyl group at approximately 2950 cm⁻¹ and strong asymmetric and symmetric C-O-C stretching vibrations of the ether linkage around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

FT-Raman spectroscopy provides complementary data, especially for the non-polar naphthalene backbone. spectroscopyonline.com For instance, in polyethylene, which also features a carbon backbone, C-C stretching and >CH₂ twisting vibrations are observed only or more clearly in the Raman spectrum. spectroscopyonline.com For naphthalene derivatives, theoretical and experimental studies on similar molecules like 1-(chloromethyl)-2-methylnaphthalene show that FT-IR and FT-Raman spectra are vital for assigning vibrational modes, including C-H in-plane bending and various twisting, wagging, and rocking vibrations. researchgate.net Real-time monitoring using these techniques can also track the progress of reactions, such as methoxy group incorporation.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2950 | Medium | C-H Stretch (Methyl) |

| ~1600-1630 | Variable | C=C Aromatic Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch |

| ~1030 | Strong | Symmetric C-O-C Stretch |

| Data compiled from spectral databases. |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. This technique confirms the planarity of the aromatic naphthalene system and provides exact bond lengths and angles. For related naphthalene structures, such as 2-methoxy-1-nitronaphthalene, X-ray analysis reveals detailed conformational information, like the dihedral angle between substituents and the naphthalene plane. nih.gov In this compound, crystallographic data has shown that the methoxy group orients itself nearly perpendicular to the ring plane to minimize steric interactions. This level of structural detail is crucial for understanding how the molecule packs in a crystal lattice and for correlating its solid-state structure with its physical properties.

Advanced Chromatographic Techniques for Separation Science (e.g., GC×GC-TOFMS, HS-SPME-GC-MS)

Advanced chromatographic techniques are essential for the separation and analysis of this compound, especially from complex mixtures containing isomers or trace-level impurities.

Method Development for Purity Assessment and Isomer Separation

Developing effective chromatographic methods is crucial for assessing the purity of this compound and separating it from its isomers. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard. ksu.edu.sa For complex volatile and semi-volatile samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers significantly enhanced resolution compared to conventional GC-MS. researchgate.netchromatographyonline.com This is particularly valuable for separating co-eluting compounds in complex matrices. chromatographyonline.comcmu.ac.th For instance, GC×GC-TOFMS has been successfully applied to differentiate and identify numerous compounds, including 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), in intricate samples like bio-oils and fruit aromas. cmu.ac.thresearchgate.net Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS (HS-SPME-GC-MS) is another powerful technique for analyzing volatile organic compounds (VOCs) and has been used to identify various naphthalene derivatives in different sample types. nih.govmdpi.com The choice of SPME fiber, such as 50/30 μm DVB/CAR/PDMS, can be optimized for efficient extraction of target analytes. nih.govmdpi.com

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification technique used to improve the analytical performance of a compound, enhancing its detectability, selectivity, or chromatographic behavior. nih.gov While this compound is often analyzed directly, derivatization strategies are vital when dealing with trace-level analysis or when analyzing related functionalized metabolites, such as carboxylic acid derivatives. nih.gov For carboxylic acids, derivatization with reagents like 2-picolylamine (PA) can significantly increase detection responses (by 9 to 158-fold) in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov This approach introduces a highly responsive tag that facilitates sensitive detection in the positive-ion mode, enabling the analysis of trace amounts in biological samples. nih.gov Such strategies are part of a broader toolkit for enhancing the analytical detection of various compounds in complex matrices. scribd.com

Computational and Theoretical Chemistry Studies of 2 Methoxy 6 Methylnaphthalene

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure of 2-methoxy-6-methylnaphthalene. epstem.net These calculations establish the most stable, low-energy optimized structure of the molecule. epstem.net The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transition properties. epstem.netaimspress.com A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity. aimspress.com

For naphthalene (B1677914) derivatives, these calculations reveal the delocalization patterns within the aromatic system and the influence of substituents on electronic properties. The methoxy (B1213986) group, being an electron-donating group, influences the electron density distribution in the aromatic ring system. researchgate.net The HOMO and LUMO energy levels are crucial in determining electronic excitation properties and chemical reactivity patterns. In many organic molecules, the HOMO is localized on the electron-rich donor part of the molecule, while the LUMO is localized on the electron-acceptor part. rsc.org The specific HOMO-LUMO energy gap for this compound can be calculated using various DFT functionals and basis sets, providing a quantitative measure of its electronic characteristics. sapub.org

Density Functional Theory (DFT) Applications for Predicting Molecular Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for accurately predicting the molecular geometries and vibrational frequencies of organic compounds like this compound. mdpi.comarxiv.org By solving the Kohn-Sham equations, DFT can determine the optimized molecular structure, including bond lengths and angles, with a high degree of accuracy. mdpi.comarxiv.org For instance, X-ray crystallography has confirmed the planar aromatic system of the naphthalene core in related structures, with specific bond lengths and dihedral angles for the substituent groups. DFT calculations can reproduce and refine these geometric parameters.

Furthermore, DFT is employed to calculate the vibrational spectra (infrared and Raman) of the molecule. researchgate.netresearchgate.net These theoretical predictions aid in the assignment of experimental vibrational bands and provide a deeper understanding of the molecule's normal modes of vibration. researchgate.net The accuracy of these calculated frequencies is dependent on the chosen functional and basis set, with methods like B3LYP often showing good agreement with experimental data, sometimes with the application of scaling factors. dokumen.pubresearchgate.net Such studies have been performed on naphthalene and its derivatives to analyze their vibrational dynamics. mdpi.com

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. wikipedia.org By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the high-energy intermediates that connect reactants to products. acs.org For example, the atmospheric oxidation of 2-methylnaphthalene (B46627) initiated by OH radicals has been studied using quantum chemistry to understand the formation of various products. rsc.org

In the context of synthetic chemistry, DFT calculations have been used to elucidate the mechanism of Friedel-Crafts acetylation of 2-methylnaphthalene. acs.org These studies can determine the energetics of different reaction pathways, identify the most favorable reaction sites, and explain the observed regioselectivity. For instance, in the acetylation of 2-methylnaphthalene, theoretical calculations can help understand why substitution occurs at specific positions on the naphthalene ring by analyzing the stability of the intermediate sigma-complexes and the energies of the transition states. acs.org Such investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.gov While specific MD studies solely on this compound are not extensively documented in the provided results, the principles of MD are applicable. For a molecule with flexible groups like the methoxy group, MD simulations can explore the different rotational conformations and their relative energies.

In a broader context, MD simulations have been used to study the behavior of naphthalene derivatives in various environments. For example, simulations can provide insights into how these molecules interact with solvents or biological macromolecules. nih.govrsc.org These simulations can reveal details about intermolecular forces, such as van der Waals and electrostatic interactions, which govern the molecule's behavior in solution and its binding to other molecules. nih.gov Low-temperature NOE experiments, complemented by DFT calculations, have been used to determine the structure and interconversion barriers of conformers in related naphthalene derivatives. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry plays a significant role in predicting the spectroscopic parameters of molecules like this compound, which is crucial for their characterization. mdpi.comepa.gov

NMR Chemical Shifts: Theoretical methods can predict the ¹H and ¹³C NMR chemical shifts. slideshare.net Software like ChemNMR, which uses additivity rules and substructure analysis, can provide rapid estimations of chemical shifts. upstream.ch More advanced quantum mechanical methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method within DFT, can offer more accurate predictions. epstem.net For this compound, the predicted shifts for the aromatic protons, the methoxy group, and the methyl group can be compared with experimental data to confirm the structure.

UV-Vis Absorption: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range can also be predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). nih.govlibretexts.org These calculations can predict the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. oecd.org The predicted spectrum is a result of electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. libretexts.org For naphthalene derivatives, the position and intensity of the absorption bands are influenced by the substituents on the naphthalene core. ias.ac.in

The following table provides a summary of predicted spectroscopic data for this compound based on computational methods and typical experimental values for similar compounds.

| Spectroscopic Parameter | Predicted Value/Range | Method/Reference |

| ¹H NMR Chemical Shift (δ) | ||

| Aromatic Protons (Ar-H) | ~7.10–8.20 ppm | |

| Methoxy Protons (-OCH₃) | ~3.95 ppm | |

| Methyl Protons (-CH₃) | ~2.45 ppm | |

| ¹³C NMR Chemical Shift (δ) | ||

| Aromatic Carbons | ~115.2–134.7 ppm | |

| Methoxy Carbon (-OCH₃) | ~55.8 ppm | |

| Methyl Carbon (-CH₃) | ~21.5 ppm | |

| UV-Vis Absorption (λmax) | Dependent on solvent and computational method | nih.govias.ac.in |

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Naphthalene Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its reactivity or biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors and an observed property. conicet.gov.ar While a specific QSAR model for this compound is not detailed, the principles are widely applied to naphthalene derivatives. researchgate.netwalisongo.ac.idnih.gov

Design and Synthesis of Functionalized Naphthalene Scaffolds for Chemical Exploration

The strategic functionalization of the this compound core is a key focus in developing new molecular entities. Researchers have employed various synthetic methodologies to introduce a diverse range of functional groups, thereby tuning the electronic and steric properties of the parent molecule.

A notable example involves the synthesis of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives. mdpi.com The synthesis commences with 6-methoxy-2-acetonaphthone, a derivative of this compound, which undergoes a series of reactions including condensation and cyclization to yield a key nicotinohydrazide intermediate. mdpi.com This intermediate is then reacted with various isocyanates and isothiocyanates to produce the target compounds. mdpi.com This approach demonstrates the utility of the this compound scaffold in building more complex, heterocyclic structures.

The following table summarizes the key steps and intermediates in this synthesis:

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 6-methoxy-2-acetonaphthone | N,N-dimethylformamide dimethylacetal (DMF-DMA) | (E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one |

| 2 | Previous intermediate | Ethyl acetoacetate, Acetic acid, Ammonium (B1175870) acetate | Ethyl-6-(6-methoxynaphthalen-2-yl)-2-methyl nicotinate |

| 3 | Previous intermediate | Hydrazine hydrate | 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide |

| 4 | Previous intermediate | Isocyanates/Isothiocyanates | 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides |

Furthermore, general synthetic routes to functionalized naphthalene derivatives often involve catalytic cross-coupling reactions, which allow for the introduction of aryl, alkyl, and other groups at specific positions on the naphthalene ring. thieme-connect.com These methods provide a powerful toolkit for creating a library of derivatives for further investigation.

Stereoselective Synthesis of Chiral Naphthalene Derivatives

The development of stereoselective methods for the synthesis of chiral naphthalene derivatives is of significant interest due to the importance of chirality in biological systems and materials science. While direct stereoselective synthesis starting from this compound is not extensively documented in the provided results, related studies on structurally similar compounds offer valuable insights.

For instance, the enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone, a hydrogenated naphthalene derivative, has been investigated as a route to the key intermediate of dezocine. beilstein-journals.org This reaction utilizes cinchona alkaloid-derived quaternary ammonium compounds as phase-transfer catalysts to achieve enantioselectivity in the alkylation step. beilstein-journals.org Although the substrate is not this compound itself, the principles of inducing chirality in a related methoxy-substituted naphthalenic system are relevant.

The success of such stereoselective transformations often depends on the careful selection of the chiral catalyst and reaction conditions. The proposed mechanism for the enantioselective alkylation involves the formation of a complex between the tetralone substrate and the chiral catalyst, which directs the approach of the alkylating agent to one face of the molecule. beilstein-journals.org

Preparation of Naphthalene-Based Polycyclic Aromatic Hydrocarbon Systems

The this compound scaffold can serve as a building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of interest for their potential applications in organic electronics and materials science.

One approach to building larger polycyclic systems is through pyrolytic methods. For example, the pyrolysis of 1-[methoxy(trimethylsilyl)methyl]-6-methylnaphthalene, a derivative of this compound, at high temperatures leads to the formation of 3-methyl-1H-cyclobuta[de]naphthalene and 2-methyl-1H-cyclobuta[de]naphthalene. researchgate.net This reaction proceeds through the generation of a carbene intermediate, which then undergoes intramolecular C-H insertion to form the cyclobutarene ring system. researchgate.net

Another powerful strategy for constructing extended PAHs is through oxidative tandem spirocyclization and 1,2-aryl migration reactions. nih.gov While not directly employing this compound in the provided examples, this methodology highlights a general approach where functionalized biaryl or multi-aryl precursors can be cyclized to form complex PAH structures. nih.gov The regioselectivity of such reactions can be influenced by the electronic properties of the substituents on the aromatic rings. nih.gov

The formation of PAHs is a significant area of research, with studies exploring various reaction pathways, including the classical hydrogen abstraction-C2H2 addition (HACA) mechanism, which can lead to the growth of aromatic systems from smaller precursors like naphthalene. nih.gov

Structure-Reactivity Studies of Modified Naphthalene Systems

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for designing new compounds with desired properties. The positions and electronic nature of substituents on the naphthalene ring play a significant role in directing the outcome of chemical reactions.

The methoxy group at the 2-position and the methyl group at the 6-position of the parent compound have distinct electronic effects. The methoxy group is a strong electron-donating group, which activates the naphthalene ring towards electrophilic substitution, primarily at the 1- and 3-positions. In contrast, the methyl group is a weaker electron-donating group.

Studies on the acetylation of 2-methoxynaphthalene (B124790), a closely related compound, over zeolite catalysts have shown that the reaction initially favors the formation of the 1-acetyl isomer, which can then isomerize to the more stable 2-acetyl-6-methoxynaphthalene (B28280). researchgate.net The polarity of the solvent has a significant impact on the reaction rates and selectivities. researchgate.net

The reactivity of bromo-substituted derivatives of 2-methoxynaphthalene has also been explored. For instance, 3-bromo-2-methoxy-6-methylnaphthalene can react with lithiated acetonitriles to form rearranged 1-arylmethyl-3-methoxynaphthalene-2-carbonitriles and α-naphthylated arylacetonitriles. researchgate.net The product distribution is influenced by the substituents on the reacting partners. researchgate.net

The following table provides a summary of the directing effects of substituents on the reactivity of the naphthalene core:

| Substituent | Position | Electronic Effect | Directing Influence |

| Methoxy (-OCH3) | 2 | Strong electron-donating | Activates ring, directs electrophiles to C1 and C3 |

| Methyl (-CH3) | 6 | Weak electron-donating | Weakly activates ring |

| Bromo (-Br) | - | Electron-withdrawing, deactivating | Directs electrophiles to other positions |

Conclusion

2-Methoxy-6-methylnaphthalene is a substituted naphthalene (B1677914) with significant academic and industrial relevance. Its synthesis, reactivity, and potential applications continue to be areas of active research. A deeper understanding of this compound and its derivatives will undoubtedly lead to the development of new synthetic methodologies and novel materials with valuable properties.

Interdisciplinary Research Directions and Emerging Areas

Exploration of 2-Methoxy-6-methylnaphthalene as a Structural Motif in Functional Organic Materials Research

The naphthalene (B1677914) skeleton is a foundational structural motif in the development of functional organic materials. The introduction of functional groups, such as in this compound, allows for the tuning of material properties for specific applications. Naphthalene-based polymers, for instance, have been synthesized through methods like Friedel–Crafts crosslinking and have shown utility as supports for catalysts. nih.gov The functionalization of these polymers with groups like hydroxyl (-OH) or sulfonic acid (-SO3H) can influence their porosity and surface characteristics, which is crucial for applications in catalysis and adsorption. nih.gov

The incorporation of naphthalene into porous polyaminal-linked polymers has been shown to enhance their performance in CO2 capture and heavy metal adsorption, highlighting the value of the naphthalene unit in creating materials for environmental applications. nih.gov Given that related vinyl-substituted naphthalenes, such as 2-Methoxy-6-vinylnaphthalene, are used as monomers for small molecule semiconductor building blocks, it is plausible that this compound could serve as a precursor or a fundamental building block for novel polymers and functional materials. The methoxy (B1213986) and methyl groups can influence the polymer's solubility, thermal stability, and electronic properties.

Table 1: Potential Applications of Naphthalene-Based Functional Materials

| Application Area | Role of Naphthalene Motif | Potential Contribution of this compound |

| Catalysis | Provides a stable, porous support for metal nanoparticles. nih.gov | Functional groups could enhance metal dispersion and stability. |

| Gas Adsorption | Forms the backbone of microporous polymers for CO2 capture. nih.gov | Substituents may modify pore chemistry and improve selectivity. |

| Organic Electronics | Serves as a core for small molecule semiconductors. | Electron-donating groups can tune the electronic band gap. |

Supramolecular Chemistry and Host-Guest Interactions Involving Naphthalene Derivatives

The electron-rich aromatic system of naphthalene makes it an excellent candidate for participating in non-covalent interactions, which are the cornerstone of supramolecular chemistry. Host-guest chemistry, in particular, leverages these interactions to create complex, functional assemblies. Naphthalene derivatives are known to act as "guests" that can be encapsulated by larger "host" molecules.

For example, amphiphiles containing an electron-rich naphthalene group have been shown to form host-guest complexes with macrocycles like cucurbit rsc.orguril. rsc.org These interactions can be used to control the self-assembly of the molecules into specific morphologies, such as microsheets. rsc.org The driving forces for these associations often include hydrophobic effects and π-π stacking interactions between the naphthalene core of the guest and the cavity of the host. beilstein-journals.org Naphthalene diimides (NDIs), a related class of compounds, are extensively used in supramolecular chemistry to construct molecular switches, sensors, and complex architectures like catenanes and rotaxanes. nih.gov The ability of the naphthalene core to engage in charge-transfer interactions is fundamental to these applications. acs.org

Given these precedents, the this compound molecule, with its extended π-system, could be explored as a guest molecule. Its interactions with various hosts, such as cyclodextrins, calixarenes, and pillararenes, could be investigated to develop new supramolecular systems for applications in drug delivery, sensing, or materials science. thno.org

Photoresponsive Naphthalene Systems Research

Naphthalene and its derivatives often exhibit interesting photophysical properties, including strong fluorescence and the ability to undergo photochemical reactions, making them suitable components for photoresponsive systems. These materials can change their properties upon exposure to light.

Research on related compounds, such as 6-methoxy-2-naphthylacetic acid, has shown that the naphthalene core can undergo photochemical reactions like photodecarboxylation through the formation of a naphthalene radical cation from an excited singlet state. nih.gov Furthermore, peptide-appended naphthalene diimide-based hydrogels have demonstrated photoresponsive behavior, where the stacking of the π-conjugated naphthalene cores allows for photoswitching properties. acs.org Molecular crystals composed of naphthyl acrylic acid derivatives have been shown to exhibit photomechanical motions, such as bending or curling, when exposed to UV light, driven by [2+2] photocycloaddition reactions. mdpi.comrsc.org

These examples underscore the potential of the naphthalene moiety in designing smart materials. This compound likely possesses intrinsic fluorescence and could be investigated for its photochemical reactivity. Its incorporation into polymers or molecular crystals could lead to the development of novel photoresponsive materials for applications in optical data storage, sensors, or photoactuators.

Table 2: Photophysical Properties and Applications of Naphthalene Derivatives

| Naphthalene Derivative Class | Observed Phenomenon | Potential Application |

| Naphthylacetic Acids | Photodecarboxylation via radical cation. nih.gov | Photodegradable materials. |

| Naphthalene Diimides | Photoswitchable current in hydrogels. acs.org | Organic electronics, sensors. |

| Naphthyl Acrylic Acids | Photomechanical motion in crystals. mdpi.comrsc.org | Photoactuators, soft robotics. |

Electrochemical Studies on Redox-Active Naphthalene Compounds

The ability of aromatic systems to accept and donate electrons makes them redox-active, a property that is central to many applications in energy storage and electronics. The naphthalene core can be electrochemically oxidized or reduced, and its redox potential can be tuned by adding substituent groups.

Cyclic voltammetry studies on peri-substituted naphthalene derivatives have revealed that these compounds can undergo two sequential, reversible one-electron oxidation processes, forming stable radical cations and dications. rsc.orgelsevierpure.com The redox properties are significantly influenced by the nature of the substituents on the naphthalene ring. Similarly, core-substituted naphthalene diimides have been studied in detail, with their redox potentials being highly dependent on the attached functional groups. acs.orgacs.org This tunability is crucial for their use in applications like organic redox flow batteries.

Recent work on chemical prelithiation for lithium-ion batteries has explored naphthalene and its methylated derivatives. nih.gov It was found that adding an electron-donating methyl group to the naphthalene ring reduces its redox potential. nih.gov This suggests that this compound, which contains two electron-donating groups (methoxy and methyl), would likely have distinct electrochemical properties compared to unsubstituted naphthalene. Electrochemical studies, such as cyclic voltammetry, could elucidate its redox behavior and explore its potential use in organic electronics, battery materials, or as a redox-responsive component in molecular switches. jyu.fi

Future Perspectives and Research Challenges in 2 Methoxy 6 Methylnaphthalene Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of substituted naphthalenes often involves multi-step processes that can suffer from low regioselectivity and generate significant waste. acs.org Future research is increasingly directed towards methodologies that are not only efficient in terms of yield and selectivity but also adhere to the principles of green chemistry.

A primary challenge lies in overcoming the limitations of classical methods, such as Friedel-Crafts acylation and electrophilic aromatic substitution, which can be difficult to control on polysubstituted naphthalenes. nih.govresearchgate.net The development of novel catalytic systems is a promising avenue. For instance, catalytic isomerization over zeolites has been explored to convert 1-methylnaphthalene (B46632) to the more desired 2-methylnaphthalene (B46627), suggesting that catalytic approaches can be employed to manipulate substitution patterns on the naphthalene (B1677914) core efficiently. bcrec.id

Furthermore, hydrothermal synthesis, which uses water as a solvent and avoids organic solvents and catalysts, represents a significant step towards sustainable chemistry. This method has been successfully applied to produce naphthalene bisimides quantitatively and could be adapted for other naphthalene derivatives. rsc.org A major frontier is the continued development of site-selective C-H functionalization. acs.orgnih.gov These methods, which directly convert C-H bonds into new functional groups, are highly atom-economical and can significantly shorten synthetic sequences. researchgate.net The challenge is to design catalysts and directing groups that can selectively target specific positions on the 2-methoxy-6-methylnaphthalene scaffold, overriding the inherent reactivity of the molecule to access novel isomers.

Deeper Mechanistic Understanding of Complex Transformations

As synthetic methodologies become more sophisticated, a parallel need arises for a fundamental, mechanistic understanding of the complex transformations involved. This is particularly true for catalytic processes like C-H activation and cross-coupling reactions involving the C-OMe bond of methoxy-naphthalenes. acs.orgacs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways. nih.gov DFT calculations can model transition states, predict reaction intermediates, and explain observed regioselectivities in reactions involving naphthalene derivatives. nih.govnih.gov For example, computational studies have been used to investigate the atmospheric oxidation of 2-methylnaphthalene and the catalytic polymerization of naphthalene, providing insights that are difficult to obtain through experimental means alone. nih.govnih.gov

Future research will require a synergistic approach, combining experimental kinetics, isotopic labeling studies, and advanced computational modeling. samipubco.com A key challenge is to unravel the precise role of catalysts, ligands, and reaction conditions in controlling the outcome of reactions on the this compound core. acs.org Understanding the dichotomy between different catalytic cycles, such as the Ni(I) vs. Ni(0)/Ni(II) manifolds in C-O bond functionalization, is crucial for rationally designing more efficient and selective catalysts. acs.org This deeper knowledge will enable chemists to move beyond empirical screening and towards the predictive design of chemical transformations.

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize how chemical research is conducted. digitellinc.com These powerful computational tools can analyze vast datasets to identify patterns, predict reaction outcomes, and design novel catalysts and molecules, significantly accelerating the pace of discovery. acs.orgresearchgate.net

In the context of this compound, AI can be applied to several key challenges. ML models can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation, reducing the need for extensive experimental screening. acs.org For catalyst design, machine learning can identify crucial descriptors that correlate a catalyst's structure with its performance, guiding the synthesis of more effective catalysts for specific reactions like C-H functionalization or cross-coupling. u-tokyo.ac.jp

Exploration of Novel Chemical Space within the Naphthalene Framework